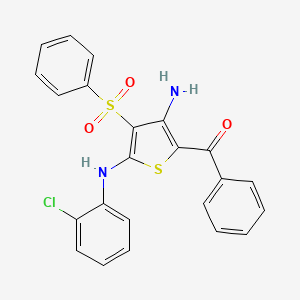

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE

Description

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is particularly noted for its potential in drug synthesis and material science studies.

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O3S2/c24-17-13-7-8-14-18(17)26-23-22(31(28,29)16-11-5-2-6-12-16)19(25)21(30-23)20(27)15-9-3-1-4-10-15/h1-14,26H,25H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVJZXRVWJURLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE is widely used in scientific research due to its unique properties In chemistry, it is utilized in the synthesis of various compounds In biology, it serves as a tool for studying cellular processesAdditionally, it is used in the industry for material science studies.

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Compared to other similar compounds, 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE stands out due to its unique structure and properties. Similar compounds include [3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-phenylmethanone and [3-amino-4-(benzenesulfonyl)-5-(5-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone .

Biological Activity

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)THIOPHENE-2,4-DIAMINE is a complex thiophene derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its anti-inflammatory, antitumor, and enzyme inhibition properties.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Thiophene core : A five-membered ring containing sulfur, which is known for its diverse biological activities.

- Substituents : The presence of benzoic acid and sulfonamide groups enhances its pharmacological profile.

1. Anti-inflammatory Activity

Thiophene derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory process.

- Inhibition of COX/LOX : Some thiophene derivatives exhibit significant inhibition of COX and LOX enzymes with IC50 values as low as 6 µM, indicating strong potential for reducing inflammation .

- Mechanism of Action : These compounds may exert their effects by blocking the degranulation of mast cells and modulating pro-inflammatory cytokine expression such as TNF-α and IL-6 .

2. Antitumor Activity

The antitumor potential of thiophene derivatives has also been highlighted in various studies. Compounds similar to this compound have shown promising results against different cancer cell lines.

- Cell Viability Studies : In vitro assays demonstrate that certain thiophene compounds can inhibit the growth of cancer cells without significant cytotoxicity to normal cells. For example, benzothiophene derivatives have shown IC50 values ranging from 20.8 to 121.7 µM against acetylcholinesterase (AChE), suggesting a potential role in neuroprotection and cancer therapy .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Benzothiophene derivative | 20.8 - 121.7 | AChE |

| Thiophene derivative | <6.0 | COX/LOX |

3. Enzyme Inhibition

The compound's structural features suggest it may act as an enzyme inhibitor, particularly against cholinesterases involved in neurodegenerative diseases.

- Cholinesterase Inhibition : The inhibition of AChE and butyrylcholinesterase (BChE) has been observed in similar thiophene compounds, with effective concentrations leading to significant reductions in enzyme activity . This property is vital for developing treatments for conditions like Alzheimer's disease.

Case Studies

Several studies have explored the biological activities of thiophene derivatives:

- Study on Anti-inflammatory Effects :

- Antitumor Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.